1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 898641-43-5
VCID: VC21369885
InChI: InChI=1S/C15H19N3O6S/c1-5-23-12-8-14(13(24-6-2)7-10(12)3)25(21,22)17-11(4)16-9-15(17)18(19)20/h7-9H,5-6H2,1-4H3
SMILES: CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Molecular Formula: C15H19N3O6S
Molecular Weight: 369.4g/mol

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

CAS No.: 898641-43-5

Cat. No.: VC21369885

Molecular Formula: C15H19N3O6S

Molecular Weight: 369.4g/mol

* For research use only. Not for human or veterinary use.

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole - 898641-43-5

Specification

CAS No. 898641-43-5
Molecular Formula C15H19N3O6S
Molecular Weight 369.4g/mol
IUPAC Name 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Standard InChI InChI=1S/C15H19N3O6S/c1-5-23-12-8-14(13(24-6-2)7-10(12)3)25(21,22)17-11(4)16-9-15(17)18(19)20/h7-9H,5-6H2,1-4H3
Standard InChI Key IUVCGALSSYOVJZ-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Canonical SMILES CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C

Introduction

Structural Identification and Characterization

Chemical Identity and Registration

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound with specific structural characteristics that distinguish it from other imidazole derivatives. The compound is registered with the Chemical Abstracts Service (CAS) under the number 898641-43-5, providing a unique identifier for this specific molecular structure. It was added to the PubChem database in November 2007, indicating its recognition within chemical compound libraries for at least the past several years . The compound has been assigned PubChem Compound Identifier (CID) 16805060, further facilitating its cataloging and identification within chemical databases .

Structural Features and Composition

This compound has a molecular formula of C15H19N3O6S, corresponding to a molecular weight of 369.4 g/mol . The structure contains several key functional groups and moieties that define its chemical properties and potential reactivity:

  • A 5-nitro-imidazole core, which is a heterocyclic aromatic ring system containing two nitrogen atoms with a nitro group at the 5-position

  • A methyl substituent at the 2-position of the imidazole ring

  • A sulfonyl group (-SO2-) connecting the imidazole to a phenyl ring

  • A highly substituted phenyl ring with:

    • Two ethoxy groups at positions 2 and 5

    • A methyl group at position 4

The presence of these specific functional groups and their spatial arrangement likely influences the compound's physical properties, reactivity, and potential biological interactions.

Chemical Identifiers and Nomenclature

Several systematic chemical identifiers have been established for this compound to facilitate its precise identification across various chemical databases and literature. These identifiers include:

Identifier TypeValue
IUPAC Name1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Standard InChIInChI=1S/C15H19N3O6S/c1-5-23-12-8-14(13(24-6-2)7-10(12)3)25(21,22)17-11(4)16-9-15(17)18(19)20/h7-9H,5-6H2,1-4H3
Standard InChIKeyIUVCGALSSYOVJZ-UHFFFAOYSA-N
Canonical SMILESCCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C(=NC=C2N+[O-])C

Additionally, the compound is known by several synonyms in various chemical catalogs and databases, which include alternative naming conventions and catalog numbers:

  • 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

  • 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole

  • 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

  • 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Physical and Chemical Properties

Solubility Profile

Analytical Characterization Techniques

Spectroscopic Methods for Identification

Various spectroscopic techniques would be valuable for the characterization and identification of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole. These would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal characteristic signals for the methyl groups, ethoxy chains, aromatic protons, and the imidazole proton

    • ¹³C NMR would provide information about the carbon framework, including the characteristic carbon resonances of the imidazole ring, aromatic ring, and substituents

  • Infrared (IR) Spectroscopy would reveal characteristic absorption bands for:

    • The nitro group (typically strong absorptions around 1530-1350 cm⁻¹)

    • The sulfonyl group (typically strong absorptions around 1350-1140 cm⁻¹)

    • The ether linkages of the ethoxy groups

    • Aromatic and imidazole ring vibrations

  • Mass Spectrometry would provide:

    • Molecular weight confirmation through observation of the molecular ion or appropriate adducts

    • Fragmentation patterns characteristic of the structural features, particularly the sulfonyl linkage and ethoxy substituents

Chromatographic Analysis

Chromatographic techniques would be essential for purity assessment and quality control of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC would likely be the method of choice for purity analysis

    • UV detection would be effective due to the chromophores present in the molecule (aromatic rings, nitro group)

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring during synthesis

    • Could employ various visualization methods, including UV detection and specific chemical stains

  • Gas Chromatography (GC):

    • May be applicable if the compound exhibits sufficient thermal stability and volatility

    • Would likely require derivatization for optimal analysis

These analytical approaches would enable comprehensive characterization and quality assessment of the compound for research applications.

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